Trichloro(1-trichlorosilyloctadecan-2-yl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

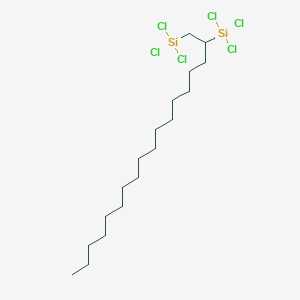

Trichloro(1-trichlorosilyloctadecan-2-yl)silane is an organosilicon compound characterized by its long alkyl chain and multiple chlorine atoms. This compound is primarily used in the formation of self-assembled monolayers (SAMs) on various substrates, which are crucial in modifying surface properties for applications in microelectronics, nanotechnology, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-trichlorosilyloctadecan-2-yl)silane typically involves the reaction of octadecyltrichlorosilane with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using dry solvents to prevent hydrolysis of the chlorosilane groups. The reaction conditions include:

Temperature: Typically around 50-70°C.

Solvent: Anhydrous toluene or hexane.

Catalyst: Often a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: to maintain consistent reaction conditions.

Purification steps: such as distillation or recrystallization to ensure high purity of the final product.

Quality control measures: to monitor the concentration of impurities and ensure product consistency.

Análisis De Reacciones Químicas

Types of Reactions: Trichloro(1-trichlorosilyloctadecan-2-yl)silane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: Chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalyzed by acids or bases, typically at elevated temperatures.

Substitution: Nucleophiles such as alcohols, amines, or thiols, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Condensation: Siloxane polymers.

Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Trichloro(1-trichlorosilyloctadecan-2-yl)silane has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of functionalized surfaces and materials, particularly in the formation of SAMs for surface modification.

Biology: Employed in the development of biosensors and biointerfaces due to its ability to form biocompatible surfaces.

Medicine: Utilized in drug delivery systems and medical devices where surface properties are critical.

Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants, as well as in the fabrication of microelectronic devices.

Mecanismo De Acción

The primary mechanism of action of Trichloro(1-trichlorosilyloctadecan-2-yl)silane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of SAMs. These monolayers alter the surface energy, wettability, and chemical reactivity of the substrate. The molecular targets include hydroxylated surfaces such as glass, silicon, and metal oxides. The pathways involved typically include hydrolysis and condensation reactions that result in the formation of stable siloxane bonds.

Comparación Con Compuestos Similares

- Trichloro(octadecyl)silane

- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane

- Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane

Comparison:

- Trichloro(octadecyl)silane: Similar in structure but lacks the additional trichlorosilyl group, making it less reactive in forming cross-linked networks.

- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Contains fluorinated alkyl chains, providing unique properties such as increased hydrophobicity and chemical resistance.

- Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane: Similar to the perfluorooctyl derivative but with a longer fluorinated chain, offering enhanced surface properties for specific applications.

Trichloro(1-trichlorosilyloctadecan-2-yl)silane stands out due to its dual functionality, allowing it to form more complex and robust surface modifications compared to its counterparts.

Actividad Biológica

Chemical Structure and Properties

Trichloro(1-trichlorosilyloctadecan-2-yl)silane features a long hydrocarbon chain attached to a silicon atom, which is further bonded to three chlorine atoms. This structure imparts unique properties that influence its biological interactions.

Chemical Formula

- Molecular Weight : 455.06 g/mol

- CAS Number : 1621184-13-1

Antimicrobial Properties

Recent studies have indicated that silane compounds, including this compound, exhibit antimicrobial activity. The presence of chlorine atoms in the structure is believed to enhance its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various silanes against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited significant inhibitory effects on bacterial growth, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 75 | Escherichia coli |

Cytotoxicity Studies

While exploring the potential applications of this compound in biomedicine, cytotoxicity studies are crucial. Research indicates that at lower concentrations, this compound exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable safety profile for biomedical applications.

Research Findings

A cytotoxicity assay performed on human fibroblast cells revealed that concentrations below 100 µg/mL did not significantly reduce cell viability. The IC50 value was determined to be approximately 120 µg/mL.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 85 |

| 150 | 60 |

Applications in Coatings and Materials

This compound is also studied for its potential use in surface modification and coatings. Its ability to form stable siloxane networks contributes to enhanced hydrophobicity and durability of treated surfaces.

Case Study: Surface Modification

In a study published in the Journal of Materials Science, researchers applied this compound as a coating on glass substrates. The results showed an increase in water contact angle from 30° to over 100°, indicating significant hydrophobic properties.

Propiedades

IUPAC Name |

trichloro(1-trichlorosilyloctadecan-2-yl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Cl6Si2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(26(22,23)24)17-25(19,20)21/h18H,2-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCYJUBKNUSDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl6Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.